N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide
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Overview
Description
N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide is a chemical compound with the molecular formula C11H18N2O4S2 and a molecular weight of 306.4 g/mol. This compound is characterized by the presence of an ethylsulfonyl group and an ethanesulfonamide group attached to a methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide involves several steps. One common method includes the following steps:
Methylation: The starting material, 4-amino-2-methoxybenzoic acid, undergoes methylation.
Thiocyanation: The methylated product is then subjected to thiocyanation.
Ethylation: The thiocyanated product undergoes ethylation.
Oxidation: The ethylated product is oxidized.
Hydrolysis: Finally, the oxidized product is hydrolyzed to yield this compound.
This method is efficient and can be performed under mild reaction conditions using ethanol and water as solvents. It is suitable for large-scale production due to its simplicity, high yield, and low cost .
Chemical Reactions Analysis
N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide can be compared with other similar compounds, such as:
N-{4-[(methylsulfonyl)amino]-2-methylphenyl}methanesulfonamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group.
N-{4-[(propylsulfonyl)amino]-2-methylphenyl}propanesulfonamide: This compound has a propylsulfonyl group instead of an ethylsulfonyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H18N2O4S2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide |
InChI |
InChI=1S/C11H18N2O4S2/c1-4-18(14,15)12-10-6-7-11(9(3)8-10)13-19(16,17)5-2/h6-8,12-13H,4-5H2,1-3H3 |
InChI Key |
WYQXKLZOABJNAM-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CC)C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)CC)C |
Origin of Product |
United States |
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